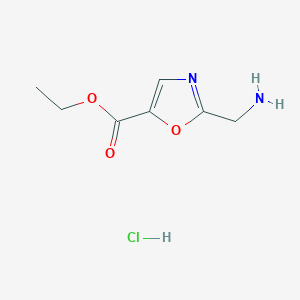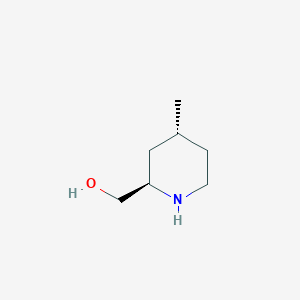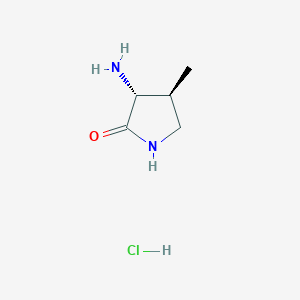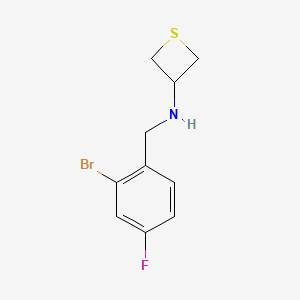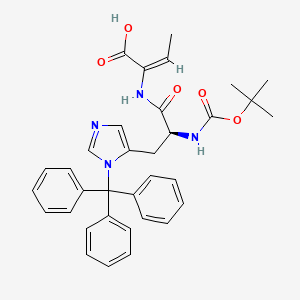
(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-5-yl)propanamido)but-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-5-yl)propanamido)but-2-enoic acid is a complex organic compound that features a combination of functional groups, including an imidazole ring, a tert-butoxycarbonyl (Boc) protecting group, and an enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-5-yl)propanamido)but-2-enoic acid typically involves multiple steps:
Protection of the amine group: The starting material, which contains an amine group, is reacted with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the Boc-protected amine.
Formation of the imidazole ring: The protected amine is then reacted with appropriate reagents to form the imidazole ring. This step may involve the use of trityl chloride to introduce the trityl protecting group.
Coupling reaction: The imidazole-containing intermediate is coupled with an appropriate acid or ester to form the final product. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, large-scale reactors, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-5-yl)propanamido)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring or the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-5-yl)propanamido)but-2-enoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-5-yl)propanamido)but-2-enoic acid: Lacks the trityl group.
(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-5-yl)propanamido)propanoic acid: Lacks the enoic acid moiety.
Uniqueness
(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-5-yl)propanamido)but-2-enoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the trityl group and the enoic acid moiety distinguishes it from similar compounds, potentially leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C34H36N4O5 |
|---|---|
Molekulargewicht |
580.7 g/mol |
IUPAC-Name |
(E)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-tritylimidazol-4-yl)propanoyl]amino]but-2-enoic acid |
InChI |
InChI=1S/C34H36N4O5/c1-5-28(31(40)41)36-30(39)29(37-32(42)43-33(2,3)4)21-27-22-35-23-38(27)34(24-15-9-6-10-16-24,25-17-11-7-12-18-25)26-19-13-8-14-20-26/h5-20,22-23,29H,21H2,1-4H3,(H,36,39)(H,37,42)(H,40,41)/b28-5+/t29-/m0/s1 |
InChI-Schlüssel |
KOIJKFZMUVPAPB-AOAXOZBUSA-N |
Isomerische SMILES |
C/C=C(\C(=O)O)/NC(=O)[C@H](CC1=CN=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC=C(C(=O)O)NC(=O)C(CC1=CN=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


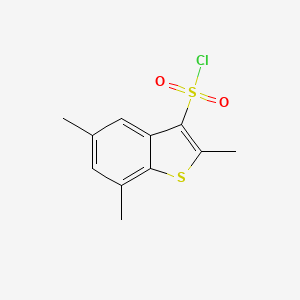
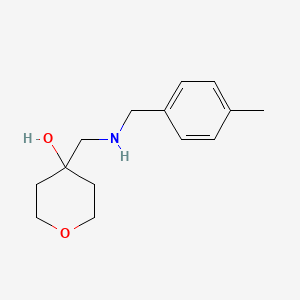
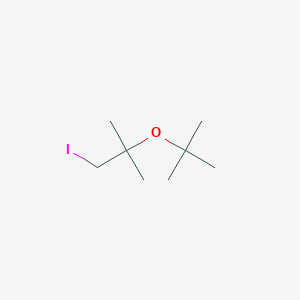
![4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol](/img/structure/B13330464.png)
![3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B13330466.png)

